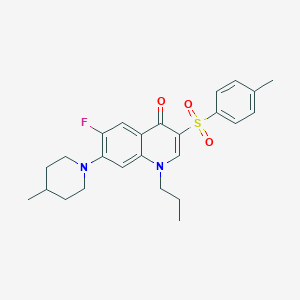

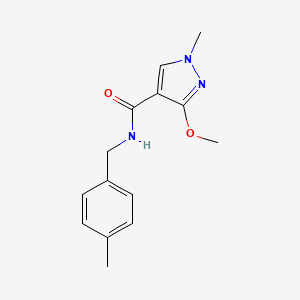

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of polycyclic sulfonyl indolines, as mentioned in the first paper, involves a FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reaction with NaHSO3 in an aqueous medium . This method could potentially be adapted for the synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide by modifying the starting materials and reaction conditions to incorporate the cyclopropanecarbonyl groups at the appropriate positions on the indoline scaffold.

Molecular Structure Analysis

The second paper provides insight into the crystal structure of a related compound, which could offer clues about the molecular conformation and potential intermolecular interactions of this compound . The crystal structure determination of such compounds is crucial for understanding their three-dimensional arrangement and potential binding properties if they are to be used in biological applications.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of this compound, the methodologies described for synthesizing indoline and cyclopropane derivatives suggest that the compound could participate in nucleophilic substitution reactions, as well as potentially undergo ester hydrolysis under certain conditions . These reactions could be useful for further functionalization or for the synthesis of analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the molecule would exhibit characteristics typical of organic amides, such as moderate solubility in polar organic solvents, potential for hydrogen bonding, and a certain degree of stability under physiological conditions. The presence of the cyclopropane rings may also impart strain to the molecule, influencing its reactivity .

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole and its derivatives, including compounds with cyclopropane groups, play a crucial role in organic synthesis and medicinal chemistry. The review by Taber and Tirunahari (2011) offers a comprehensive classification of indole syntheses, highlighting various strategies for constructing the indole nucleus. This foundational work underscores the importance of indole chemistry in developing pharmacologically active molecules, suggesting potential research applications of compounds like "N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide" in drug discovery and development (Taber & Tirunahari, 2011).

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are pivotal in pharmaceuticals, with a significant percentage of FDA-approved drugs featuring such structures. Vitaku, Smith, and Njardarson (2014) analyzed the structural diversity and frequency of nitrogen heterocycles in approved drugs, underscoring their broad impact on medicinal chemistry. This insight hints at the potential utility of "this compound" in drug development, given its indole core and cyclopropane modifications (Vitaku, Smith, & Njardarson, 2014).

Cyclodextrins and Molecular Chelation

Cyclodextrins, known for their ability to form inclusion complexes, provide an interesting parallel for understanding how "this compound" might interact with other molecules. Martin, Valle, and Del Valle (2004) review the use of cyclodextrins in modifying the properties of complexed materials, suggesting potential applications in drug delivery and molecular encapsulation (Martin, Valle, & Del Valle, 2004).

Oxyfunctionalization of Activated CH2-Groups

The oxyfunctionalization of methylene groups adjacent to cyclopropane rings, as reviewed by Sedenkova et al. (2018), provides a direct method for synthesizing carbonylcyclopropanes. This process, which can be achieved using various oxidants, highlights a potential pathway for modifying "this compound" for specific scientific applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUIBQDXNWLXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)

![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3017850.png)

![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)